molecular formula C13H21NO3 B1326812 2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1186654-05-6

2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid

Cat. No.: B1326812
CAS No.: 1186654-05-6
M. Wt: 239.31 g/mol
InChI Key: SOMJPPGYJWKMIA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[(3-methylpiperidin-1-yl)carbonyl]-cyclopropanecarboxylic Acid (CAS 1186654-05-6) is an advanced cyclopropane carboxylic acid derivative with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by a cyclopropane carboxylic acid core functionalized with a 3-methylpiperidine carbonyl group, a structure that suggests its potential as a key intermediate in medicinal chemistry and pesticide science . While specific biological data for this exact molecule is limited, its core scaffold is closely related to chrysanthemic acid, a foundational structure in pyrethroid insecticides known to interact with voltage-gated sodium channels in insects . This structural analogy indicates significant research value for developing novel active ingredients. The compound has a boiling point of approximately 405.8±38.0 °C and a flash point of around 199.2±26.8 °C . It is supplied with a minimum purity of 95% and should be stored at -20°C for long-term stability . This product is intended for research purposes in laboratory settings only and is not classified as a medicinal or therapeutic agent.

Properties

IUPAC Name

2,2-dimethyl-3-(3-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-5-4-6-14(7-8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJPPGYJWKMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2C(C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of cyclopropane carboxylic acids often involves the addition of carbene precursors to alkenes or the modification of existing cyclopropane structures. For this compound, a common approach includes:

  • Starting Material : The synthesis typically begins with derivatives of cyclopropane carboxylic acids, such as 2,2-dimethylcyclopropane derivatives.
  • Functionalization : Functional groups are introduced via substitution reactions or carbene additions.

Use of Dichlorocarbene

One method involves the use of dichlorocarbene generated from chloroform and potassium tert-butoxide. This reactive species adds to prenol derivatives to form cyclopropane intermediates. Subsequent hydrolysis and oxidation steps yield the desired carboxylic acid.

Detailed Reaction Steps

Preparation of Cyclopropane Core

The cyclopropane core can be synthesized using prenol (3-methyl-2-buten-1-ol) as a starting material:

  • Protection : Prenol is converted into its tetrahydropyranyl ether to stabilize the molecule during subsequent reactions.
  • Carbene Addition : Dichlorocarbene is added to the protected prenol ether to form a dichlorocyclopropane intermediate.
  • Deprotection and Oxidation : The protective group is removed, and the resulting alcohol is oxidized using chromium trioxide in aqueous acetic acid with sulfuric acid. Potassium permanganate is then used to oxidize aldehydes into carboxylic acids.

Functionalization with Piperidine Derivative

To introduce the piperidine moiety:

  • The cyclopropane carboxylic acid is converted into its acyl chloride using thionyl chloride.
  • The acyl chloride reacts with 3-methylpiperidine to form the final compound via an amide bond formation.

Purification Techniques

Recrystallization

The crude product obtained from synthesis can be recrystallized from solvents such as hexane or ethyl acetate to achieve high purity.

Chromatographic Methods

For further purification, column chromatography can be employed using silica gel and appropriate solvents.

Reaction Conditions

Step Conditions Yield (%)
Carbene Addition Chloroform + Potassium tert-butoxide; reflux ~50
Oxidation Chromium trioxide + Acetic acid + Sulfuric acid; room temperature ~57
Acyl Chloride Formation Thionyl chloride; reflux High
Amide Formation Reaction with 3-methylpiperidine; solvent-free or in polar solvent Moderate

Advantages of the Methods

  • High selectivity for cyclopropane formation.
  • Simplified process by avoiding ester hydrolysis steps.
  • Moderate-to-high yields for key intermediates.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[(3-methylpiperidin-1-yl)carbonyl]-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The piperidine moiety can be substituted with other functional groups to create a range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

2,2-Dimethyl-3-[(3-methylpiperidin-1-yl)carbonyl]-cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes, especially those involving cyclopropane-containing compounds.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[(3-methylpiperidin-1-yl)carbonyl]-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Dimethyl-3-[(3-methylpiperidin-1-yl)carbonyl]-cyclopropanecarboxylic acid
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.315 g/mol (calculated) .
  • Key Features :
    • Cyclopropane core with two methyl groups at the 2-position.
    • A 3-methylpiperidin-1-yl carbonyl substituent at the 3-position of the cyclopropane ring.
    • Carboxylic acid functional group, enabling reactivity in pharmaceutical synthesis.

Comparison with Structurally Similar Compounds

Allethrin (CAS 584-79-2)

  • Structure : Cyclopropanecarboxylic acid ester with a 2-methyl-4-oxo-3-propenyl cyclopentenyl group.
  • Molecular Weight : 302.4 g/mol .
  • Key Differences :
    • Functional Groups : Allethrin is an ester , whereas the target compound is an amide (piperidine carbonyl group).
    • Applications : Allethrin is a Type I pyrethroid insecticide , contrasting with the target compound’s pharmaceutical focus .
  • Toxicity : Allethrin exhibits acute oral toxicity (LD₅₀ in rats: ~1,100 mg/kg) due to its ester linkage, which may degrade into neurotoxic metabolites . The target compound’s amide group likely reduces such risks .

Tetramethrin (CAS 7696-12-0)

  • Structure : Cyclopropanecarboxylic acid ester with a hexahydro-isoindole group.
  • Molecular Weight : 331.4 g/mol .
  • Key Differences :
    • Substituents : Tetramethrin’s isoindole ester group contrasts with the target compound’s 3-methylpiperidine amide.
    • Stability : The amide bond in the target compound may confer greater hydrolytic stability compared to Tetramethrin’s ester linkage .

(+)-trans-Chrysanthemic Acid (CAS 4638-92-0)

  • Structure : Cyclopropanecarboxylic acid with a 2-methylpropenyl substituent.
  • Molecular Weight : 168.23 g/mol .
  • Key Differences: Functionalization: Lacks the piperidine carbonyl group, limiting its utility in CNS-targeted pharmaceuticals.

2,2-Dimethyl-3-[(2-methylpiperidin-1-yl)carbonyl]cyclopropanecarboxylic Acid

  • Structure : Positional isomer of the target compound, with a 2-methylpiperidine substituent.
  • Molecular Weight : 239.315 g/mol (identical to the target compound) .

Structural and Functional Insights

Cyclopropane Core Modifications

  • Methyl Groups: The 2,2-dimethyl configuration in the target compound enhances steric hindrance, improving metabolic stability compared to non-methylated analogs .
  • Ester vs. Amide: Amide linkages (as in the target compound) resist hydrolysis better than esters (e.g., Allethrin), reducing toxicity .

Pharmacological Relevance

  • Piperidine Moieties : The 3-methylpiperidine group may interact with neurotransmitter receptors (e.g., serotonin or dopamine), aligning with its use in antipsychotics .
  • Pyrethroid Contrast: Unlike pyrethroids (e.g., Phenothrin, CAS 4340-15-50), the target compound lacks insecticidal activity but offers tailored neuropharmacological effects .

Biological Activity

2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid (CAS No. 1186654-05-6) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various applications, particularly in the fields of insecticidal activity and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3, with a molecular weight of 239.31 g/mol. Its structure includes a cyclopropane ring, which is significant for its biological activity due to the strain and reactivity associated with such rings.

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
CAS Number1186654-05-6
Hazard ClassificationIrritant

Insecticidal Activity

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit significant insecticidal properties. A study highlighted that certain pyrethroid derivatives derived from similar structures showed 100% mortality in various mosquito species (e.g., Aedes aegypti and Culex quinquefasciatus) within minutes of exposure. These compounds also demonstrated prolonged knockdown activity against cockroaches (Blattella germanica), suggesting potential applications in pest control .

Table 1: Insecticidal Efficacy of Cyclopropane Derivatives

CompoundTarget SpeciesMortality Rate (%)Time to Knockdown (min)
(1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylateAedes aegypti10015
Novel Pyrethroid DerivativeCulex quinquefasciatus10015
Novel Pyrethroid DerivativeMusca domestica10015

Antimicrobial Activity

In addition to its insecticidal properties, there is emerging evidence regarding the antimicrobial potential of this compound. A recent study demonstrated that compounds with similar structural characteristics could serve as effective inhibitors against bacterial strains by disrupting essential metabolic pathways. The compound's ability to act synergistically with established antibiotics like colistin was noted, enhancing the overall antimicrobial efficacy .

Table 2: Antimicrobial Properties

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
UPAR415Salmonella Typhimurium0.028 μM
UPAR415 + ColistinEscherichia coliSynergistic effect observed

Case Studies

Several studies have explored the biological activities of cyclopropane derivatives:

  • Insect Resistance Management : A study focused on developing novel pyrethroids from cyclopropanecarboxylic acid derivatives aimed at overcoming resistance in insect populations. The findings suggested that modifying the chemical structure could restore efficacy against resistant strains .
  • Antimicrobial Synergy : Another investigation looked at compounds similar to this compound as potential colistin adjuvants. The results indicated that these compounds could enhance the effectiveness of antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-[(3-methylpiperidin-1-yl)carbonyl]cyclopropanecarboxylic acid?

  • Ester Hydrolysis : Start with a cyclopropanecarboxylate ester (e.g., tert-butyl or methyl ester) and hydrolyze under acidic or basic conditions. For example, tert-butyl esters can be cleaved using trifluoroacetic acid (TFA) to yield the carboxylic acid .
  • Amide Bond Formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to conjugate the cyclopropanecarboxylic acid with 3-methylpiperidine. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are typical for this step .
  • Cyclopropanation : Employ methods like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation to construct the dimethylcyclopropane core .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm protons) and the 3-methylpiperidine substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing stereoisomers .
  • Chiral HPLC : Essential for resolving enantiomers or diastereomers, particularly if the synthesis yields a mixture of stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding stereoisomer ratios in synthetic batches?

  • Chromatographic Separation : Use preparative HPLC or flash chromatography to isolate individual stereoisomers. For example, Z/E mixtures of cyclopropane derivatives (common in synthesis) can be separated using polar stationary phases .
  • X-ray Crystallography : Definitive structural assignment of stereochemistry is achievable via single-crystal X-ray analysis, as demonstrated for related cyclopropane-carboxylic acid derivatives .
  • Dynamic NMR : Detect slow interconversion of stereoisomers (if any) by variable-temperature NMR studies .

Q. What methodologies optimize reaction yields during cyclopropane ring formation?

  • Catalyst Screening : Transition-metal catalysts (e.g., Rh(II) or Cu(I)) can enhance stereoselectivity and yield in cyclopropanation reactions. For example, Rh₂(OAc)₄ improves cis/trans ratios in cyclopropane synthesis .
  • Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation .
  • Additives : Lewis acids like BF₃·OEt₂ stabilize reactive intermediates, improving cyclopropane ring closure .

Q. How does the 3-methylpiperidine moiety influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) : The piperidine group enhances membrane permeability due to its basic nitrogen, while the methyl group at position 3 reduces metabolic degradation. Comparative studies with analogs (e.g., unsubstituted piperidine) show improved pharmacokinetic profiles .
  • Molecular Docking : Computational modeling reveals that the 3-methylpiperidine carbonyl group forms hydrogen bonds with target enzymes, as seen in protease inhibitors .

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